3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 1081135-67-2
VCID: VC4907240
InChI: InChI=1S/C18H12FN3O2/c1-22-10-14(16(23)13-4-2-3-5-15(13)22)18-20-17(21-24-18)11-6-8-12(19)9-7-11/h2-10H,1H3
SMILES: CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)F
Molecular Formula: C18H12FN3O2
Molecular Weight: 321.311

3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one

CAS No.: 1081135-67-2

VCID: VC4907240

Molecular Formula: C18H12FN3O2

Molecular Weight: 321.311

* For research use only. Not for human or veterinary use.

3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one - 1081135-67-2

Description

Overview of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one

3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. Its structure incorporates a quinoline core, an oxadiazole moiety, and a fluorophenyl substituent, which contribute to its potential biological activities. The compound's molecular formula is C16H14FN3OC_{16}H_{14}FN_3O with a molecular weight of approximately 321.35 g/mol .

Synthesis and Characterization

The synthesis of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. The key steps often include:

  • Formation of the oxadiazole ring through cyclization reactions.

  • Introduction of the fluorophenyl group via electrophilic substitution.

  • Final modifications to achieve the desired quinoline derivative.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Antimicrobial properties: Some derivatives have shown efficacy against various bacterial strains.

  • Anticancer activity: Studies have suggested that quinoline derivatives can inhibit cancer cell proliferation by targeting specific pathways, such as those involving EGFR (epidermal growth factor receptor) and DNA gyrase .

Comparative Analysis with Similar Compounds

To better understand the potential applications of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one, it is useful to compare it with related compounds:

Compound NameStructureKey Features
Compound AStructure AAntimicrobial activity against Gram-positive bacteria
Compound BStructure BInhibits cancer cell lines with IC50 values in low micromolar range
Compound CStructure CModulates cannabinoid receptors, showing promise in neurological disorders

This comparative analysis highlights the diverse biological activities that can be derived from structural modifications in quinoline and oxadiazole derivatives.

CAS No. 1081135-67-2
Product Name 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one
Molecular Formula C18H12FN3O2
Molecular Weight 321.311
IUPAC Name 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one
Standard InChI InChI=1S/C18H12FN3O2/c1-22-10-14(16(23)13-4-2-3-5-15(13)22)18-20-17(21-24-18)11-6-8-12(19)9-7-11/h2-10H,1H3
Standard InChIKey GIIRFUKMRQIOAL-UHFFFAOYSA-N
SMILES CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)F
Solubility not available
PubChem Compound 29133017
Last Modified Aug 17 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator